2,6-Dichloro-4-fluoropyridine
Overview
Description
2,6-Dichloro-4-fluoropyridine is a halogenated pyridine derivative with the molecular formula C5H2Cl2FN. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to the pyridine ring. It is a white solid at room temperature and is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
It is known that fluoropyridines, in general, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Mode of Action
It is known that fluoropyridines are usually less reactive than their chlorinated and brominated analogues . This could suggest that 2,6-Dichloro-4-fluoropyridine interacts with its targets in a unique manner, potentially involving the fluorine atom.
Biochemical Pathways
The presence of fluorine atoms in lead structures is a common chemical modification in the search for new agricultural products having improved physical, biological, and environmental properties . This suggests that this compound may affect biochemical pathways related to these properties.
Pharmacokinetics
The presence of fluorine in the compound could potentially influence its pharmacokinetic properties, as fluorine atoms are often introduced into pharmaceuticals to improve their metabolic stability and enhance their lipophilicity .
Result of Action
It is known that fluorine-containing compounds have been commercialized as active ingredients in agricultural products , suggesting that this compound may have significant molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
2,6-Dichloro-4-fluoropyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in substitution reactions, where it can replace hydrogen atoms in other molecules, leading to the formation of new compounds. The interaction of this compound with enzymes such as cytochrome P450 can result in the formation of reactive intermediates, which can further react with nucleophiles in the cell . Additionally, this compound can bind to specific proteins, altering their conformation and affecting their biological activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This can result in changes in gene expression patterns, affecting cellular processes such as proliferation, differentiation, and apoptosis. Moreover, the compound’s impact on cellular metabolism can lead to shifts in metabolic fluxes and alterations in the levels of specific metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . For example, this compound can inhibit the activity of cytochrome P450 enzymes, resulting in decreased metabolism of certain substrates. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its biological activity. In vitro studies have shown that this compound can undergo hydrolysis and oxidation, leading to the formation of degradation products with different biological properties . Long-term exposure to the compound in cell culture systems has been associated with changes in cellular function, including alterations in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its pharmacological effects. At higher doses, this compound can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a specific dose range is required to elicit a biological response. Toxicological studies have also highlighted the potential for adverse effects at high doses, necessitating careful consideration of dosage in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and dechlorinated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, enhancing their solubility and facilitating excretion. The metabolic pathways of this compound can influence its pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological effects. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, this compound can interact with specific transporters and binding proteins, influencing its localization and accumulation. The distribution of the compound within tissues can affect its pharmacological and toxicological properties, with certain tissues exhibiting higher concentrations due to selective uptake or binding.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects. For example, localization to the nucleus can facilitate interactions with transcription factors, while localization to the mitochondria can affect cellular energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the reaction of 2,6-dichloropyridine with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-4-fluoropyridine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of electron-withdrawing halogen atoms makes the pyridine ring less reactive towards electrophilic aromatic substitution but more susceptible to nucleophilic attack .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used to replace the chlorine or fluorine atoms with other nucleophiles under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield 2,6-dichloro-4-methoxypyridine, while reduction with lithium aluminum hydride can produce 2,6-dichloro-4-aminopyridine .
Scientific Research Applications
2,6-Dichloro-4-fluoropyridine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In organic synthesis, this compound serves as a versatile building block for the construction of more complex molecules. It is used in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. These molecules can be used to study various biological processes and pathways .
Medicine: In medicinal chemistry, this compound is used in the development of new drugs. Its derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents .
Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and insecticides. Its derivatives are effective in controlling a wide range of pests and weeds .
Comparison with Similar Compounds
2,6-Dichloropyridine: This compound is similar to 2,6-Dichloro-4-fluoropyridine but lacks the fluorine atom.
2,6-Difluoropyridine: This compound contains two fluorine atoms instead of chlorine and is used in the synthesis of fluorinated pharmaceuticals.
2,4-Dichloro-5-fluoropyrimidine: This compound is a pyrimidine derivative with similar halogenation patterns and is used in the synthesis of antiviral and anticancer agents.
Uniqueness: The presence of both chlorine and fluorine atoms in this compound imparts unique chemical and biological properties. The electron-withdrawing effects of these halogens make the compound more reactive towards nucleophilic substitution and enhance its stability under various conditions . This makes it a valuable intermediate in the synthesis of a wide range of bioactive molecules.
Properties
IUPAC Name |
2,6-dichloro-4-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2FN/c6-4-1-3(8)2-5(7)9-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSPGXVZLJXXPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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